molecular formula C6H9ClN2O2 B15071473 (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide

Cat. No.: B15071473
M. Wt: 176.60 g/mol
InChI Key: ZLPMJCHXWRSESP-BYPYZUCNSA-N
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Description

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is a chiral compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloroacetyl Group: This step involves the acylation of the azetidine ring with chloroacetyl chloride under controlled conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxamide: Lacks the chloroacetyl group but shares the azetidine core.

    ®-1-(2-Chloroacetyl)azetidine-2-carboxamide: The enantiomer of the compound .

    N-Substituted Azetidines: Variants with different substituents on the nitrogen atom.

Uniqueness

(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

(2S)-1-(2-chloroacetyl)azetidine-2-carboxamide

InChI

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11)/t4-/m0/s1

InChI Key

ZLPMJCHXWRSESP-BYPYZUCNSA-N

Isomeric SMILES

C1CN([C@@H]1C(=O)N)C(=O)CCl

Canonical SMILES

C1CN(C1C(=O)N)C(=O)CCl

Origin of Product

United States

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